molecular formula C22H37ClO3 B14359727 4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene CAS No. 90176-97-9

4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene

Cat. No.: B14359727
CAS No.: 90176-97-9
M. Wt: 385.0 g/mol
InChI Key: UINIAAFKCXZILW-UHFFFAOYSA-N
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Description

4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene is an organic compound that features a benzene ring substituted with a 2-chloro-1-methoxy group and a 2,2-bis(hexyloxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene typically involves multiple steps:

    Formation of the Benzene Derivative: The starting material, a benzene derivative, is subjected to electrophilic aromatic substitution to introduce the 2-chloro-1-methoxy group.

    Introduction of the Propyl Group: The 2,2-bis(hexyloxy)propyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The benzene ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene is unique due to the presence of both the chloro and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable for various applications .

Properties

CAS No.

90176-97-9

Molecular Formula

C22H37ClO3

Molecular Weight

385.0 g/mol

IUPAC Name

2-chloro-4-(2,2-dihexoxypropyl)-1-methoxybenzene

InChI

InChI=1S/C22H37ClO3/c1-5-7-9-11-15-25-22(3,26-16-12-10-8-6-2)18-19-13-14-21(24-4)20(23)17-19/h13-14,17H,5-12,15-16,18H2,1-4H3

InChI Key

UINIAAFKCXZILW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(C)(CC1=CC(=C(C=C1)OC)Cl)OCCCCCC

Origin of Product

United States

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